![molecular formula C15H15NO2Si B12610195 Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane CAS No. 648435-57-8](/img/structure/B12610195.png)
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane group attached to a hex-1-ene-3,5-diyn-1-yl chain, which is further substituted with a 4-nitrophenyl group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane typically involves multi-step organic reactions. One common method includes the coupling of a trimethylsilylacetylene with a 4-nitrophenyl-substituted alkyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silanes.
Applications De Recherche Scientifique
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane exerts its effects is primarily through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the silane group can undergo hydrolysis to form silanols. These reactions can influence molecular targets and pathways, such as enzyme activity and protein binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[6-(4-methylphenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Trimethyl[6-(4-chlorophenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Trimethyl[6-(4-bromophenyl)hex-1-ene-3,5-diyn-1-yl]silane
Uniqueness
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
648435-57-8 |
|---|---|
Formule moléculaire |
C15H15NO2Si |
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
trimethyl-[6-(4-nitrophenyl)hex-1-en-3,5-diynyl]silane |
InChI |
InChI=1S/C15H15NO2Si/c1-19(2,3)13-7-5-4-6-8-14-9-11-15(12-10-14)16(17)18/h7,9-13H,1-3H3 |
Clé InChI |
GYZJBGWYTDHXPW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC#CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


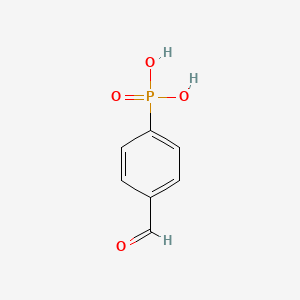
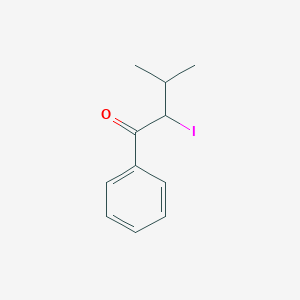

![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
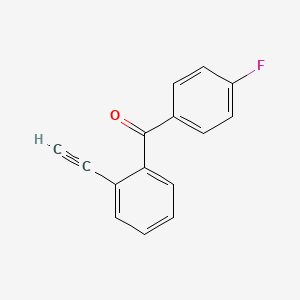

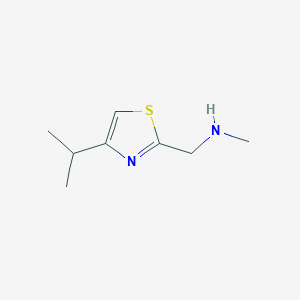
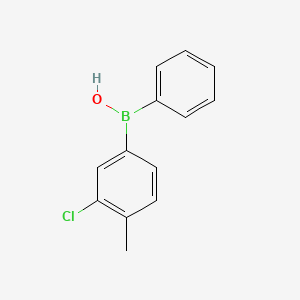
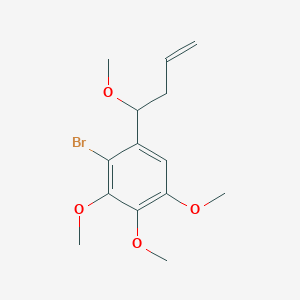
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
